N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic small molecule characterized by a pyrazole-oxazole hybrid scaffold. Its structure includes a 1-methylpyrazole ring linked via a phenyl-ethyl chain to an ethanediamide group, terminating in a 1,2-oxazol-3-yl moiety. This design combines aromatic heterocycles with amide functionalities, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-22-14(7-10-19-22)13-4-2-12(3-5-13)6-9-18-16(23)17(24)20-15-8-11-25-21-15/h2-5,7-8,10-11H,6,9H2,1H3,(H,18,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUIJXNIWFIXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their broad range of chemical and biological properties.
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific interactions with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities.
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities. The specific molecular and cellular effects would need further investigation.
Biological Activity
The compound N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide is a member of the pyrazole and oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its insecticidal, antifungal, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
- Structural Features :
- Pyrazole ring
- Oxazole moiety
- Ethanediamide backbone
1. Insecticidal Activity
Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, a related compound demonstrated significant activity against various pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values for these compounds were reported to be effective at concentrations around 500 mg/L, indicating potential use in agricultural pest management .
| Compound | Target Pest | Activity | Concentration (mg/L) |
|---|---|---|---|
| Compound 14q | Mythimna separate | 70% Lethality | 500 |
| Compound 14h | Helicoverpa armigera | Effective | 500 |
2. Antifungal Activity
The compound also exhibits antifungal properties. In laboratory tests, it showed a remarkable inhibition rate against Pyricularia oryae, with an inhibition percentage reaching up to 77.8% at a concentration of 50 mg/L. Other related compounds displayed moderate antifungal activity against various fungal strains, suggesting that modifications in the chemical structure could enhance efficacy .
| Fungal Strain | Inhibition Rate (%) | Compound Tested |
|---|---|---|
| Pyricularia oryae | 77.8 | Compound 14h |
| Sclerotinia sclerotiorum | 45.2–58.1 | Compounds 14g, 14n, etc. |
3. Toxicity Studies
Toxicity assessments using zebrafish embryos revealed that the LC50 for compound 14h was approximately 14.01 mg/L, indicating a moderate toxicity profile that warrants further investigation for its safety in agricultural applications .
Case Studies and Research Findings
Several studies have synthesized and evaluated the biological activities of pyrazole and oxazole derivatives:
- A study published in PMC highlighted the synthesis of various pyrazole-linked compounds and their biological evaluations, showcasing their potential as insecticides and fungicides .
- Another research article reviewed the biological activities of pyrazole derivatives, emphasizing their roles in antimicrobial and anti-inflammatory applications .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl group in ’s analog increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
- Piperazine/piperidine-containing analogs () exhibit higher molecular weights, which could impact pharmacokinetic profiles .
Pharmacological and Binding Properties
While direct data for the target compound are unavailable, insights can be inferred from structurally related molecules:
Antiviral Activity ():
Compounds with pyrazole and oxazole moieties (e.g., 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine) demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R, with docking scores ranging from -12.5 to -14.2 kcal/mol. Molecular dynamics (MD) simulations confirmed stable ligand-protein interactions, suggesting that the target compound’s pyrazole-oxazole core may similarly inhibit viral replication .
Antimicrobial Activity ():
Pyrazole-thiazole hybrids (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides) showed moderate to potent antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL). The target compound’s ethanediamide group could mimic these amide-based interactions, though its lack of a thiazole ring may alter selectivity .
Preparation Methods
Pyrazole Ring Construction
The 1-methyl-1H-pyrazol-5-yl moiety is synthesized via Knorr pyrazole synthesis , involving cyclization of hydrazines with β-keto esters. For example:
followed by methylation.
Synthesis of 1,2-Oxazol-3-yl-Carboxylic Acid
Oxazole Ring Formation
The 1,2-oxazol-3-yl group is prepared via Bredereck reaction :
, followed by dehydrogenation to oxazole.
Carboxylic Acid Functionalization
Oxidation of a methyl group on the oxazole using KMnO₄ under acidic conditions yields the carboxylic acid:
.
Amidation and Final Coupling
Oxalyl Chloride-Mediated Coupling
The ethylamine and oxazole-carboxylic acid are coupled via a two-step process:
-
Acid chloride formation :
. -
Amidation :
.
Peptide Coupling Reagents
Alternative methods employ HATU or EDCl/HOBt for milder conditions:
, achieving yields of 65–78%.
Optimization and Challenges
Protecting Group Strategies
Purification and Characterization
-
Column chromatography (SiO₂, EtOAc/hexane) isolates the product.
-
¹H NMR confirms pyrazole (δ 7.4–7.6 ppm) and oxazole (δ 8.1–8.3 ppm) protons.
-
HRMS validates molecular weight (calcd. 432.4 g/mol, obs. 432.1413).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Oxalyl chloride | 72 | 95 | High efficiency |
| HATU coupling | 68 | 97 | Mild conditions |
| EDCl/HOBt | 65 | 93 | Cost-effectiveness |
Q & A
Basic: What synthetic strategies are recommended to achieve high-purity N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Coupling of Pyrazole and Oxazole Moieties: Use Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazole group to the phenyl ring under inert atmospheres (argon/nitrogen) to prevent oxidation .
Ethanediamide Formation: React the intermediate with oxalyl chloride followed by condensation with 1,2-oxazol-3-amine. Temperature control (0–5°C) is critical to avoid side reactions .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .
Characterization: Confirm structure using H/C NMR (for functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced: How can computational tools like Multiwfn elucidate electronic properties critical for biological targeting?
Methodological Answer:
Multiwfn enables:
Electrostatic Potential (ESP) Mapping: Identify nucleophilic/electrophilic regions by calculating ESP surfaces, predicting binding hotspots with enzymes (e.g., kinase active sites) .
Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points (BCPs) and electron density, correlating with hydrogen-bonding propensity of the oxazole and pyrazole groups .
Orbital Composition: Decompose molecular orbitals (e.g., HOMO-LUMO) to assess charge transfer interactions. For example, the ethanediamide linker may facilitate π-π stacking with aromatic residues in target proteins .
Validation: Cross-check computational results with experimental UV-Vis spectra and X-ray crystallography (if available) to resolve discrepancies .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
NMR Spectroscopy:
- H NMR: Confirm methyl groups (δ 1.5–2.0 ppm for pyrazole-CH) and aromatic protons (δ 6.5–8.5 ppm for phenyl/oxazole) .
- C NMR: Identify carbonyl carbons (δ 165–170 ppm for ethanediamide) and heterocyclic carbons .
Mass Spectrometry: HRMS with ESI+ ionization to verify the molecular ion peak ([M+H]) and fragmentation patterns .
X-ray Crystallography: Resolve bond lengths/angles, particularly for the oxazole-pyrazole dihedral angle, to confirm spatial orientation .
Advanced: How to design SAR studies to optimize bioactivity against inflammatory targets?
Methodological Answer:
Core Modifications:
- Pyrazole Substituents: Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions with FLAP (5-lipoxygenase-activating protein) .
- Oxazole Replacement: Test 1,2,4-oxadiazole analogs for improved metabolic stability .
Functional Assays:
- In Vitro FLAP Binding: Measure IC using radiolabeled ligand displacement assays. Prioritize compounds with IC < 10 nM .
- Whole Blood LTB4 Inhibition: Assess potency in human blood (target IC < 100 nM) .
DMPK Profiling: Evaluate hepatic microsomal stability and CYP3A4 inhibition to prioritize candidates with low clearance (<20% hepatic extraction) .
Advanced: What methodologies resolve contradictions between predicted and observed reactivity?
Methodological Answer:
Reactivity Discrepancies: If DFT calculations predict nucleophilic attack at the oxazole ring, but experiments show pyrazole reactivity:
- Solvent Effects: Re-run computations with explicit solvent models (e.g., PCM for DMSO) to account for solvation .
- Transition State Analysis: Use Nudged Elastic Band (NEB) methods to map energy barriers for alternative pathways .
Experimental Validation:
- Kinetic Isotope Effects (KIE): Compare for deuterated vs. non-deuterated substrates to confirm mechanism .
- Trapping Intermediates: Use low-temperature NMR to isolate reactive intermediates (e.g., aziridinium ions) .
Basic: What side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
Common Side Reactions:
- Oxazole Ring Opening: Caused by acidic conditions; mitigate by maintaining pH > 7 during condensation .
- Ethanediamide Hydrolysis: Avoid aqueous workup at high temperatures; use anhydrous solvents .
Byproduct Identification: LC-MS to detect dimers or hydrolysis products. Adjust stoichiometry (1.2:1 amine:acyl chloride) to minimize .
Advanced: How to assess regioselectivity in heterocyclic coupling reactions?
Methodological Answer:
Computational Screening: Use DFT (B3LYP/6-31G*) to compare activation energies for C2 vs. C4 coupling on pyrazole. Lower ΔG‡ indicates favored site .
Directing Groups: Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to steer coupling to the desired position .
Experimental Screening: Test Pd catalysts (e.g., Pd(PPh) vs. Pd(dppf)Cl) and bases (KCO vs. CsCO) to optimize yields .
Basic: Which functional groups are pharmacologically critical?
Methodological Answer:
Pyrazole Ring: Binds hydrophobic pockets in kinases via CH-π interactions. Methyl group prevents metabolic oxidation .
Oxazole: Acts as a hydrogen bond acceptor with catalytic lysine residues in targets .
Ethanediamide Linker: Enhances solubility and provides conformational flexibility for target engagement .
Advanced: How to predict drug-drug interaction risks using in silico tools?
Methodological Answer:
CYP Inhibition Assays:
- Docking Studies: Use AutoDock Vina to model compound binding to CYP3A4. Prioritize analogs with lower docking scores (< -8 kcal/mol) .
- Metabolite Prediction: GLORYx or Meteor software to identify reactive metabolites (e.g., epoxides) that may covalently modify CYP .
In Vitro Confirmation: Human liver microsomes + CYP3A4 probe substrate (midazolam) to quantify IC .
Advanced: What strategies improve metabolic stability without compromising potency?
Methodological Answer:
Bioisosteric Replacement:
- Replace labile esters with amides (e.g., oxazole → 1,3,4-oxadiazole) to resist esterase cleavage .
Prodrug Design: Mask polar groups (e.g., ethanediamide as a tert-butyl carbamate) for improved absorption, with enzymatic cleavage in vivo .
Deuterium Incorporation: Substitute hydrogen with deuterium at metabolically vulnerable sites (e.g., pyrazole-CH → CD) to slow oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
